2,2-Dimethyl-4-(3,4-dimethylphenyl)-4-oxobutyric acid
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Overview
Description
The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. The molecular formula tells you how many atoms of each element are in a compound. The structural formula shows how the atoms are arranged and bonded together in a molecular formula of a compound.
Synthesis Analysis
This involves the study of how the compound is synthesized. This can include the raw materials used, the reaction conditions, and the yield of the compound.Molecular Structure Analysis
This involves the use of various spectroscopic methods (like IR, NMR, Mass spectroscopy) to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis and structural characteristics of related compounds. For instance, Pomerantz, Amarasekara, & Dias (2002) explored the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, which provides insight into the molecular conformations and steric hindrances in similar compounds (Pomerantz, Amarasekara, & Dias, 2002). This type of structural analysis is crucial in understanding the physical and chemical properties of 2,2-Dimethyl-4-(3,4-dimethylphenyl)-4-oxobutyric acid.
Luminescence Sensing Applications
Shi, Zhong, Guo, & Li (2015) investigated lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate, highlighting the potential of these frameworks in luminescence sensing applications (Shi, Zhong, Guo, & Li, 2015). Such frameworks can be pertinent in the development of fluorescence sensors, where 2,2-Dimethyl-4-(3,4-dimethylphenyl)-4-oxobutyric acid could play a role.
Molecular Docking and Cytotoxicity Studies
Aggarwal, Gopika, & Revanasiddappa (2022) synthesized a series of derivatives for cytotoxic activity studies, which included docking studies. This research could be extrapolated to study the interactions of 2,2-Dimethyl-4-(3,4-dimethylphenyl)-4-oxobutyric acid with biological targets (Aggarwal, Gopika, & Revanasiddappa, 2022).
Antiproliferative Effects and DNA/Protein Binding
Casini et al. (2006) conducted research on the antiproliferative effects of gold(III) compounds, assessing their DNA and protein binding properties. This type of study is significant for understanding the biological interactions and potential therapeutic applications of 2,2-Dimethyl-4-(3,4-dimethylphenyl)-4-oxobutyric acid (Casini et al., 2006).
Synthesis and Application in Polymer Chemistry
Kim et al. (2018) explored the polymerization of 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride, demonstrating the relevance of similar compounds in the field of polymer chemistry (Kim, Shin, Kim, Kim, & Kim, 2018).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Future Directions
This involves hypothesizing future applications of the compound based on its properties and current uses.
I hope this general guide is helpful to you. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-11(7-10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPTXYPFFOVVPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
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